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Compound of Interest

Compound Name: 2-Fluoro-2H-imidazole

Cat. No.: B15404349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic data of recently

synthesized novel imidazole derivatives. It also offers a comparative analysis of X-ray

crystallography against alternative analytical techniques and includes detailed experimental

protocols.

Data Presentation
The structural elucidation of novel compounds is paramount in drug discovery and materials

science. X-ray crystallography provides definitive information on the three-dimensional

arrangement of atoms in a crystalline solid, offering insights into conformation, bond lengths,

and intermolecular interactions. Below is a summary of crystallographic data for two distinct

novel imidazole derivatives.

Table 1: Comparison of Crystallographic Data for Novel Imidazole Derivatives
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Parameter
Derivative 1: 2-(4-
Fluorophenyl)-1,4,5-
triphenyl-1H-imidazole

Derivative 2: Oximino
Ether with Imidazole
Nucleus (Compound Vi)[1]
[2][3][4]

Chemical Formula C₂₇H₁₉FN₂[5][6] Not specified

Molecular Weight 390.44 g/mol [5] Not specified

Crystal System Triclinic[5] Monoclinic[1][2][3][4]

Space Group P-1[5] P2₁/c[1][2][3][4]

Unit Cell Dimensions

a = 10.1794(5) Å, b =

10.5239(6) Å, c = 10.6175(6)

Åα = 80.750(5)°, β = 85.776(4)

°, γ = 67.348(5)°[5]

a = 18.7879(14) Å, b =

5.8944(4) Å, c = 16.7621(12)

Åβ = 93.063(3)°[1][2][3][4]

Volume (Å³) 1035.95(11)[5] 1855.5(2)[1][2][3]

Z (molecules/unit cell) 2[5] 4[1][2][3]

Key Structural Features

The imidazole ring is

essentially planar and makes

dihedral angles of 62.80°,

36.98°, 33.16°, and 46.24° with

the substituent rings at the 1-,

2-, 4-, and 5-positions,

respectively.[6]

The (E)-configuration of the

imine double bond was

confirmed.[1][2][3][4]

Table 2: Comparison of Analytical Techniques: X-ray Crystallography vs. NMR Spectroscopy
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Feature X-ray Crystallography
Nuclear Magnetic
Resonance (NMR)
Spectroscopy

Principle
Diffraction of X-rays by a single

crystal.[7]

Absorption of radiofrequency

waves by atomic nuclei in a

magnetic field.

Sample Phase Solid (single crystal)[8] Solution[8]

Information Obtained

Precise 3D atomic coordinates,

bond lengths, bond angles,

and crystal packing.[7]

Information about molecular

structure, connectivity,

conformation, and dynamics in

solution.[7][8]

Advantages

- Provides high-resolution,

unambiguous atomic

structures.[7] - No theoretical

limit on molecular size.[9]

- Provides information about

the dynamic nature of

molecules in solution.[7] -

Does not require

crystallization, which can be a

significant bottleneck.[7]

Disadvantages

- Requires high-quality single

crystals, which can be difficult

to grow.[7][10] - Provides a

static picture of the molecule in

the crystalline state.[7][10]

- Generally limited to smaller

molecules (<50 kDa). -

Structure determination can be

more complex and may not

provide the same level of

precision as crystallography.

Experimental Protocols
The following is a generalized methodology for the single-crystal X-ray diffraction of a novel

imidazole derivative.

1. Crystallization: High-quality single crystals of the imidazole derivative are grown using

techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling

crystallization. A variety of solvents and solvent mixtures should be screened to find optimal

crystallization conditions.
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2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction

data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo

Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of

diffraction images are recorded at different orientations.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods to obtain an initial electron density map. The atomic model is

built and refined against the experimental data using least-squares methods until the calculated

and observed diffraction patterns match closely.
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Caption: Workflow for X-ray Crystallography.
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Caption: Hypothetical PI3K/Akt/mTOR Pathway Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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